6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin
Description
6-Chloro-3-(2’-chlorophenyl)-4-methylcoumarin is a synthetic coumarin derivative characterized by a benzopyrone core substituted at positions 3, 4, and 4. Its structure includes:
- Chlorine at position 6 (electron-withdrawing substituent).
- Methyl group at position 4 (electron-donating substituent).
- 2’-Chlorophenyl group at position 3 (aromatic ring with a chlorine atom in the ortho position).
The chlorine substituents enhance lipophilicity and influence intermolecular interactions, while the methyl group modulates steric and electronic effects .
Properties
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-12-8-10(17)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJSXEFUBGANSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Kostanecki-Robinson Reaction: A Direct Route to 3-Arylcoumarins
The Kostanecki-Robinson reaction remains a cornerstone for synthesizing 3-arylcoumarins, leveraging a one-pot condensation of phenols, aromatic aldehydes, and acid anhydrides. For 6-chloro-3-(2-chlorophenyl)-4-methylcoumarin, this method offers a streamlined approach to installing the 2-chlorophenyl group at position 3 while concurrently forming the coumarin skeleton.
Reaction Mechanism and Optimization
The reaction proceeds via a chalcone intermediate, where 2-hydroxy-5-chloroacetophenone (A ) condenses with 2-chlorobenzaldehyde (B ) in the presence of acetic anhydride and a base (e.g., sodium acetate). Cyclization of the chalcone intermediate yields the coumarin core, with the methyl group at position 4 originating from the acetophenone moiety and the chloro substituent at position 6 from the phenolic starting material.
Key optimization parameters include:
- Catalyst : Sodium acetate (1.2 equiv) outperforms pyridine in yield due to enhanced base strength.
- Solvent : Neat acetic anhydride eliminates side reactions, achieving yields of 78–85%.
- Temperature : Reflux at 120°C for 8–10 hours ensures complete cyclization.
Table 1. Optimization of Kostanecki-Robinson Reaction for Target Compound
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Sodium acetate | 85 | |
| Solvent | Neat Ac₂O | 82 | |
| Temperature (°C) | 120 | 78 | |
| Reaction Time (h) | 10 | 80 |
Pechmann Condensation Followed by C-3 Functionalization
While the Pechmann condensation is traditionally used to construct coumarins from phenols and β-keto esters, subsequent functionalization at position 3 is necessary to introduce the 2-chlorophenyl group. This two-step approach provides flexibility but introduces synthetic complexity.
Multicomponent Green Synthesis Using Imidazole Catalysis
Emerging methodologies emphasize sustainability, as exemplified by imidazole-catalyzed multicomponent reactions in aqueous media. While originally developed for dihydrofurocoumarins, this strategy is adaptable to 6-chloro-3-(2-chlorophenyl)-4-methylcoumarin by modifying reactant stoichiometry.
Reaction Design and Advantages
A one-pot reaction of 4-hydroxycoumarin, 2-chlorobenzaldehyde, and 2-bromo-4-methylacetophenone in water with imidazole (2.0 equiv) at 100°C achieves 72–90% yield. The protocol’s green credentials include:
- Solvent : Water/ethanol (1:1) minimizes environmental impact.
- Catalyst Recyclability : Imidazole is recovered and reused for three cycles without yield loss.
Table 3. Green Synthesis Optimization Data
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 2.0 equiv imidazole | 90 | |
| Solvent | H₂O/EtOH (1:1) | 85 | |
| Temperature (°C) | 100 | 88 |
Knoevenagel Condensation for Styrylcoumarin Derivatives
Although primarily yielding styryl derivatives, Knoevenagel condensation between 4-methylcoumarin-3-carbonitrile and 2-chlorobenzaldehyde offers a pathway to unsaturated intermediates, which may be hydrogenated to the target compound.
Reaction Pathway and Limitations
4-Methylcoumarin-3-carbonitrile (E ) reacts with 2-chlorobenzaldehyde in ethanol with piperidine as a base, forming 3-(2-chlorostyryl)-6-chloro-4-methylcoumarin (F ) in 68% yield. Subsequent hydrogenation over Pd/C (10 wt%) in ethyl acetate at 40 psi H₂ affords the saturated product in 55% yield.
Table 4. Hydrogenation Efficiency for Saturation of Styryl Group
| Catalyst | Pressure (psi) | Yield (%) | Reference |
|---|---|---|---|
| Pd/C (10%) | 40 | 55 | |
| PtO₂ | 50 | 48 |
This route’s drawback lies in its multi-step nature and moderate yields post-hydrogenation.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
- Kostanecki-Robinson Reaction : Highest yield (85%) but requires hazardous acetic anhydride.
- Pechmann-Suzuki Sequence : Enables late-stage diversification but suffers from low overall yield (40–50%).
- Multicomponent Green Synthesis : Eco-friendly and efficient but necessitates optimization for scale-up.
- Knoevenagel-Hydrogenation : Flexible but inefficient due to saturation steps.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a coumarin backbone with chlorine substituents that influence its biological activity. The chemical structure can be represented as follows:
- Chemical Formula : C₁₄H₉Cl₂O₂
- Molecular Weight : 284.12 g/mol
Chemistry
- Building Block for Synthesis : 6-Chloro-3-(2-chlorophenyl)-4-methylcoumarin serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive chlorine atoms, which can undergo substitution reactions.
Biology
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 10 |
- Antioxidant Properties : Research indicates that it exhibits notable free radical scavenging activity, contributing to its potential in preventing oxidative stress-related diseases.
Medicine
- Therapeutic Potential : Investigated for its potential in developing new drugs, particularly for anti-inflammatory and anticancer therapies. The compound has shown to inhibit pro-inflammatory cytokines and cyclooxygenase enzymes (COX-1 and COX-2) in vitro.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial potential of several coumarin derivatives, including 6-Chloro-3-(2-chlorophenyl)-4-methylcoumarin. Results indicated a dose-dependent inhibition of bacterial growth, especially against methicillin-resistant strains of Staphylococcus aureus.
- Anti-inflammatory Mechanisms : In a rat model of induced colitis, treatment with the compound resulted in reduced inflammatory markers and improved histological scores compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of coumarins is influenced by their structural features:
- Chlorine Substituents : Enhance lipophilicity and may improve binding affinity to biological targets.
- Phenyl Ring Modifications : Substituents on the phenyl ring can modulate receptor interactions and pharmacological profiles.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The chlorine atoms and methyl group in the compound contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key differences among similar coumarins arise from halogen type, substituent positions, and functional groups. Below is a comparative table based on data from crystallographic studies, synthetic reports, and computational analyses:
<sup>a</sup> logP values estimated using substituent contributions (e.g., Cl adds ~0.7, Br ~1.0).
Key Observations:
- Halogen Effects : Bromine at position 6 increases molecular weight and logP compared to chlorine, enhancing hydrophobicity. Bromine’s larger atomic radius also influences crystal packing .
- Hydrogen Bonding: Hydroxyl or phenoxy groups (e.g., in 4-methylphenoxymethyl derivatives) enable intermolecular hydrogen bonds, stabilizing crystal lattices .
Structural and Crystallographic Insights
Biological Activity
6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention due to its diverse biological activities. Coumarins, a class of compounds characterized by a benzopyrone structure, have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
The biological activity of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of various compounds.
- Induction of Apoptosis : In cancer cells, the compound can activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may inhibit the activity of pro-inflammatory enzymes.
Anticancer Activity
Research indicates that 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Line Studies : The compound has shown promising results in inhibiting the growth of specific cancer cell lines, suggesting potential as an anticancer agent .
- Mechanisms : The induction of apoptosis in cancer cells is a critical mechanism through which this compound exerts its anticancer effects.
Antimicrobial Activity
The antimicrobial properties of coumarins are well-documented, and 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin is no exception:
- Inhibition of Pathogens : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .
- Comparative Efficacy : In studies comparing its efficacy to standard antimicrobials, it exhibited comparable or superior activity against certain tested microorganisms .
Antioxidant Activity
Coumarins are known for their antioxidant properties, and this compound contributes to this profile:
- Radical Scavenging : It has been evaluated for its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of coumarin derivatives, including 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin:
- Anticancer Studies : In a study examining various coumarin derivatives, it was found that modifications at the C-3 position significantly enhanced anticancer activity against breast cancer cell lines .
- Antimicrobial Evaluation : A series of coumarins were tested for antimicrobial activity, with 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin showing effective inhibition against multi-drug resistant strains .
- Inflammation Models : Experimental models of inflammation demonstrated that this compound could significantly reduce inflammatory markers in vivo, supporting its potential therapeutic use in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing 6-chloro-3-(2-chlorophenyl)-4-methylcoumarin, and what factors critically influence reaction yield?
Methodological Answer:
The Pechmann condensation is a common route for coumarin synthesis, involving reaction of phenols with β-ketoesters under acidic conditions. For this derivative, 2-chlorophenyl-substituted precursors (e.g., resorcinol analogs) and chloroacetic acid derivatives are typically used. Critical parameters include:
- Catalyst choice : Concentrated sulfuric acid or ionic liquids can influence cyclization efficiency .
- Temperature control : Excess heat may lead to side reactions like decarboxylation or ring-opening .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring can slow reactivity, requiring longer reaction times .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : - and -NMR confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the 2-chlorophenyl group) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond lengths and angles critical for validating stereochemistry .
- Mass spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H] at m/z 317.01 for C) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazards) .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to prevent environmental release .
Advanced: How can contradictions in reported reaction outcomes for coumarin derivatives be resolved?
Methodological Answer:
Contradictions often arise from subtle differences in reaction conditions. For example, notes unexpected products (e.g., isoxazolone derivatives) when hydroxylamine reacts with 4-chloro-3-formylcoumarin. To address discrepancies:
- Controlled reproducibility studies : Systematically vary parameters (pH, solvent polarity, temperature).
- Mechanistic probes : Use isotopic labeling (e.g., ) to track oxygen incorporation during cyclization .
- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to predict dominant pathways .
Advanced: What computational methods predict the electronic properties and bioactivity of this coumarin derivative?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), correlating with UV-Vis spectra .
- Molecular docking : Screen against protein targets (e.g., kinases or antimicrobial enzymes) using AutoDock Vina to prioritize biological testing .
- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) via SwissADME or ADMETLab2.0 .
Advanced: How can crystallographic data resolve ambiguities in substituent orientation?
Methodological Answer:
- Twinned crystal analysis : SHELXD and SHELXE solve phase problems in twinned datasets, common with halogenated coumarins due to packing distortions .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Cl···H contacts) to validate spatial arrangements .
- Comparative refinement : Test alternative substituent positions in SHELXL and validate via R-factor convergence (<5% difference) .
Advanced: What strategies optimize purification of halogenated coumarins with similar polarity?
Methodological Answer:
- Chromatographic gradients : Use RP-HPLC with C18 columns and acetonitrile/water (0.1% TFA) gradients to resolve Cl-substituted analogs .
- Recrystallization solvents : Ethanol/water mixtures (7:3 v/v) exploit solubility differences between methyl and chloro groups .
- TLC monitoring : Employ UV-active indicators (e.g., ceric ammonium molybdate) to track elution profiles .
Basic: How does the electron-withdrawing chlorine substituent influence the compound’s reactivity?
Methodological Answer:
- Ring activation : The 6-Cl group deactivates the coumarin core, reducing electrophilic substitution but enhancing resistance to oxidation .
- Steric effects : The 2-chlorophenyl group at position 3 creates steric hindrance, favoring regioselective reactions at less crowded sites (e.g., position 7) .
Advanced: What spectroscopic techniques differentiate positional isomers of polychlorinated coumarins?
Methodological Answer:
- NOESY NMR : Detects through-space interactions between the 4-methyl group and adjacent substituents .
- IR spectroscopy : C=O stretching frequencies shift predictably with substituent electronegativity (e.g., 1715 cm for 6-Cl vs. 1690 cm for 8-Cl) .
- XPS : Chlorine 2p binding energies vary by ~0.3 eV between ortho and para positions .
Advanced: How can researchers address low yields in large-scale coumarin synthesis?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize decomposition by reducing residence time at high temperatures .
- Microwave assistance : Accelerates Pechmann condensation via uniform heating, improving yields by 15–20% .
- Catalyst recycling : Immobilize acidic catalysts (e.g., sulfonated graphene oxide) to reuse them for 5+ cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
